2-(1H-benzimidazol-2-ylsulfanylmethyl)adamantan-2-ol
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Overview
Description
2-(1H-Benzimidazol-2-ylsulfanylmethyl)adamantan-2-ol is a complex organic compound that features a benzimidazole moiety linked to an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanylmethyl)adamantan-2-ol typically involves the reaction of benzimidazole derivatives with adamantane-based intermediates. One common method involves the nucleophilic substitution reaction where a benzimidazole thiol reacts with an adamantane-based halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-ylsulfanylmethyl)adamantan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Alkylated or acylated benzimidazole derivatives
Scientific Research Applications
2-(1H-Benzimidazol-2-ylsulfanylmethyl)adamantan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanylmethyl)adamantan-2-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The adamantane structure provides rigidity and enhances the compound’s binding affinity. This dual functionality allows the compound to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid
Uniqueness
2-(1H-Benzimidazol-2-ylsulfanylmethyl)adamantan-2-ol is unique due to its combination of a benzimidazole moiety with an adamantane structure. This combination imparts distinct physicochemical properties, such as enhanced stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)adamantan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(13-6-11-5-12(8-13)9-14(18)7-11)10-22-17-19-15-3-1-2-4-16(15)20-17/h1-4,11-14,21H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGCLXIBZNLGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CSC4=NC5=CC=CC=C5N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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